5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine
Description
Historical Context and Evolution of Heterocyclic Scaffolds in Drug Discovery
The history of drug discovery is intrinsically linked to the study of heterocyclic compounds—cyclic organic molecules containing at least one atom other than carbon within their ring structure. The exploration of these scaffolds began in the 1800s with the advent of organic chemistry. Today, it is estimated that over 85% of all biologically active compounds feature a heterocyclic core, highlighting their critical role in modern medicine. nih.gov
Initially, many heterocyclic drugs were derived from natural products, such as alkaloids. However, the advancement of synthetic organic chemistry has enabled the creation of a vast library of novel heterocyclic structures, each with the potential for unique biological activity. mdpi.com This evolution has been driven by the understanding that the inclusion of heteroatoms like nitrogen, oxygen, and sulfur can profoundly influence a molecule's physicochemical properties, such as its polarity, solubility, and ability to form hydrogen bonds, all of which are crucial for drug-receptor interactions. mdpi.com
The 1,3,4-Oxadiazole (B1194373) Core as a Privileged Scaffold in Bioactive Molecules
Within the diverse family of heterocycles, the 1,3,4-oxadiazole ring has garnered significant attention, being recognized as a "privileged scaffold." openmedicinalchemistryjournal.comresearchgate.net This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, offers a unique combination of properties that make it highly attractive for medicinal chemists. nih.govijpsr.com
The 1,3,4-oxadiazole core is a bioisostere of amide and ester functional groups. nih.govresearchgate.net This means it can mimic the spatial arrangement and electronic properties of these groups while offering improved metabolic stability and pharmacokinetic profiles. mdpi.com The pyridine-type nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the rigid and planar nature of the oxadiazole ring can help in pre-organizing the substituents in a specific orientation for optimal binding.
Overview of Pharmacological Activities Associated with 1,3,4-Oxadiazole-2-amines
The 2-amino-1,3,4-oxadiazole moiety is a particularly important pharmacophore, with derivatives exhibiting a broad range of pharmacological activities. mdpi.comnih.gov The presence of the amino group provides an additional site for hydrogen bonding and further chemical modification, allowing for the fine-tuning of a compound's biological activity.
| Pharmacological Activity | Description |
| Anticancer | 1,3,4-Oxadiazole-2-amine derivatives have demonstrated significant potential as anticancer agents, with some compounds showing potent activity against various cancer cell lines. nih.govxisdxjxsu.asianih.govnih.govnih.govresearchgate.netnih.gov |
| Antimicrobial | This class of compounds has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. openmedicinalchemistryjournal.comnih.govnih.govmdpi.com |
| Anti-inflammatory | Several derivatives have exhibited potent anti-inflammatory effects, making them promising candidates for the treatment of inflammatory conditions. nih.govnih.govxisdxjxsu.asia |
| Antitubercular | The 1,3,4-oxadiazole-2-amine scaffold has been explored for its activity against Mycobacterium tuberculosis, with some analogues showing promising results. mdpi.comnih.govmdpi.com |
| Antiviral | Certain compounds containing the 1,3,4-oxadiazole-2-amine core have been investigated for their antiviral properties. nih.gov |
| Anticonvulsant | The structural features of these derivatives have also led to their exploration as potential anticonvulsant agents. nih.govlongdom.org |
| Antidiabetic | Some 1,3,4-oxadiazole-2-amines have been evaluated for their potential to manage diabetes. openmedicinalchemistryjournal.comijper.org |
Rationale for Research on 5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amine and its N-Aryl Analogues as Lead Compounds
The selection of this compound and its N-aryl analogues as lead compounds for further investigation is based on sound medicinal chemistry principles. The trifluorophenyl group is a key feature, as the fluorine atoms can significantly enhance the compound's metabolic stability and binding affinity to target proteins through favorable electrostatic interactions. mdpi.comopenmedicinalchemistryjournal.com
The combination of the proven 1,3,4-oxadiazole-2-amine scaffold with the trifluorophenyl moiety presents a promising strategy for developing novel therapeutic agents, particularly in the area of oncology. nih.gov Research into the N-aryl analogues allows for the exploration of the structure-activity relationship (SAR), providing valuable insights into how different substituents on the amine group influence the compound's potency and selectivity. nih.govnih.gov For instance, studies have shown that the introduction of different aryl groups can modulate the anticancer activity of the parent compound. nih.gov
Current Challenges and Opportunities in the Development of Novel Oxadiazole-Based Agents
Despite the significant promise of 1,3,4-oxadiazole derivatives, several challenges remain in their development as therapeutic agents. One of the primary hurdles is achieving target selectivity to minimize off-target effects and potential toxicity. Optimizing the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is another critical aspect that requires careful consideration during the drug design process.
However, the field also presents numerous opportunities. Advances in synthetic methodologies are enabling the creation of more diverse and complex oxadiazole libraries for high-throughput screening. openmedicinalchemistryjournal.com The growing understanding of the molecular basis of various diseases is allowing for more rational, target-based drug design. nih.gov Furthermore, the versatility of the 1,3,4-oxadiazole scaffold allows for its incorporation into hybrid molecules, combining its favorable properties with those of other pharmacophores to create novel drugs with enhanced efficacy and unique mechanisms of action. researchgate.net
Structure
3D Structure
Properties
CAS No. |
1340040-21-2 |
|---|---|
Molecular Formula |
C8H4F3N3O |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H4F3N3O/c9-4-1-3(2-5(10)6(4)11)7-13-14-8(12)15-7/h1-2H,(H2,12,14) |
InChI Key |
QLPFFQQHAWKRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=NN=C(O2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 3,4,5 Trifluorophenyl 1,3,4 Oxadiazol 2 Amine Derivatives
General Synthetic Approaches to 1,3,4-Oxadiazole-2-amines
The synthesis of the 1,3,4-oxadiazole-2-amine core is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches can be broadly categorized into classical cyclization reactions and more modern one-pot or multicomponent strategies.
Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Carboxylic Acid Derivatives
A cornerstone of 1,3,4-oxadiazole (B1194373) synthesis is the cyclization of linear precursors derived from hydrazine. One of the most common methods involves the oxidative cyclization of N-acylhydrazones. These precursors are typically prepared by the condensation of an acid hydrazide with an aldehyde. Various oxidizing agents can be employed to effect the ring closure.
Another widely used method is the cyclodehydration of 1,2-diacylhydrazines. This approach requires the synthesis of a diacylhydrazine intermediate, which is then treated with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or triflic anhydride (B1165640) to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov
Furthermore, the reaction of acylthiosemicarbazides with oxidizing agents like iodine or 1,3-dibromo-5,5-dimethylhydantoin (B127087) provides a direct route to 5-substituted-2-amino-1,3,4-oxadiazoles. Similarly, acylsemicarbazides can be cyclized using reagents like tosyl chloride to afford the desired oxadiazole ring. nih.gov
One-Pot and Multicomponent Reactions for Scaffold Assembly
To enhance synthetic efficiency and reduce the number of purification steps, one-pot and multicomponent reactions have emerged as powerful tools for the construction of the 1,3,4-oxadiazole scaffold. These strategies involve the combination of three or more starting materials in a single reaction vessel to generate the final product in a sequential or domino fashion.
For instance, a one-pot protocol for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles has been described by condensing monoaryl hydrazides with acid chlorides in hexamethylphosphoramide (B148902) (HMPA) under microwave irradiation, which proceeds without the need for an additional acid catalyst or dehydrating agent. openmedicinalchemistryjournal.com Another notable multicomponent reaction involves the use of (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde to produce 2,5-disubstituted 1,3,4-oxadiazoles in high yields at room temperature. nih.gov These methods offer significant advantages in terms of speed, simplicity, and atom economy.
Specific Synthetic Pathways for N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines
The synthesis of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines is a multi-step process that requires careful selection of reagents and optimization of reaction conditions to achieve high yields and purity.
Synthesis via N-Aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide Intermediates
A key strategy for the synthesis of the target compounds involves the preparation of (E)-N-aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide intermediates. This intermediate is typically synthesized through the condensation of an N-arylhydrazinecarboxamide with 3,4,5-trifluorobenzaldehyde. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), often with catalytic amounts of acid to facilitate the imine formation.
The resulting hydrazine-1-carboxamide serves as the direct precursor for the final cyclization step to form the 1,3,4-oxadiazole ring. The stereochemistry of the imine bond is typically E, which is the thermodynamically more stable isomer.
Optimization of Reaction Conditions and Reagents (e.g., Chloramine-T Mediated Cyclization)
The oxidative cyclization of the N-Aryl-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide intermediate to the final N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine is a critical step. Various oxidizing agents can be employed, with Chloramine-T being a particularly effective reagent for this transformation. nih.govresearchgate.net The reaction is typically performed by refluxing the hydrazine-1-carboxamide intermediate with Chloramine-T in a solvent like absolute ethanol. nih.govresearchgate.net
The use of Chloramine-T offers several advantages, including its commercial availability, stability, and relatively mild reaction conditions. The optimization of this step involves adjusting the stoichiometry of the oxidizing agent, the reaction temperature, and the reaction time to maximize the yield of the desired product while minimizing the formation of by-products.
Below is a table showcasing examples of synthesized N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines using the Chloramine-T mediated cyclization method.
| Aryl Substituent | Product | Yield (%) |
| Phenyl | N-Phenyl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Not specified |
| 4-Methylphenyl | N-(4-Methylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Not specified |
| 4-Chlorophenyl | N-(4-Chlorophenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Not specified |
| 2,4-Dimethylphenyl | N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Not specified |
Data on specific yields for these compounds were not available in the provided search results.
Preparation of Precursors: Phenyl(substituted phenyl)carbamates and N-[substituted phenyl]hydrazinecarboxamides
The synthesis of the crucial N-arylhydrazinecarboxamide precursors begins with the preparation of phenyl(substituted phenyl)carbamates. These can be synthesized through several routes. A common method involves the reaction of a substituted aniline (B41778) with phenyl chloroformate in the presence of a base. Alternatively, palladium-catalyzed cross-coupling reactions of aryl halides with sodium cyanate (B1221674) in the presence of phenols can also yield phenyl carbamates.
Once the phenyl(substituted phenyl)carbamate is obtained, it is then reacted with hydrazine hydrate (B1144303) to produce the corresponding N-[substituted phenyl]hydrazinecarboxamide. This nucleophilic substitution reaction, where the hydrazine displaces the phenoxy group, is typically carried out in a suitable solvent and may require heating to proceed to completion. The resulting N-[substituted phenyl]hydrazinecarboxamide is the key building block that is subsequently condensed with 3,4,5-trifluorobenzaldehyde.
Purification Techniques for Synthesized 1,3,4-Oxadiazole-2-amine Analogues
The isolation and purification of the target 1,3,4-oxadiazole-2-amine analogues are critical steps to ensure the removal of unreacted starting materials, reagents, and by-products. The choice of purification technique is dictated by the physicochemical properties of the synthesized compound, such as its polarity and solubility.
A common and effective method for the purification of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines is recrystallization . nih.gov This technique relies on the principle of differential solubility of the compound and impurities in a suitable solvent at different temperatures. For these specific derivatives, ethanol has been successfully employed as a recrystallization solvent. nih.gov The process typically involves dissolving the crude solid mass in a minimal amount of hot ethanol and then allowing the solution to cool slowly. The desired compound crystallizes out of the solution in a purer form, while impurities remain dissolved in the mother liquor. nih.gov
Chromatographic methods are also extensively used for both monitoring reaction progress and for purification. Thin-layer chromatography (TLC) is a rapid and simple technique used to check the purity of the synthesized compounds and to determine the completion of a reaction. nih.govnih.gov For more rigorous purification, especially for non-crystalline products or for separating mixtures of closely related compounds, column chromatography is the method of choice. While not explicitly detailed for the title compound in the provided sources, it is a standard and powerful technique for the purification of heterocyclic compounds like 1,3,4-oxadiazole derivatives. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is optimized to achieve effective separation.
After synthesis, initial workup procedures often involve filtration to remove insoluble by-products, such as sodium chloride that may form during the reaction. nih.gov Subsequently, the excess solvent is typically removed by distillation under reduced pressure to yield the crude solid product, which is then subjected to the final purification steps like recrystallization. nih.gov
| Purification Technique | Application | Solvent/Reagents Example | Reference |
| Recrystallization | Final purification of solid products | Ethanol | nih.gov |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Varies (e.g., Ethyl acetate/Hexane) | nih.govnih.gov |
| Filtration | Removal of insoluble by-products | N/A | nih.gov |
| Reduced Pressure Distillation | Removal of excess solvent from filtrate | Ethanol | nih.gov |
Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct information that, when combined, allows for the complete assignment of the molecule's structure. researchgate.net
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, characteristic signals are expected. The protons on the 3,4,5-trifluorophenyl ring typically appear as a multiplet in the aromatic region of the spectrum due to coupling with the fluorine atoms. The proton of the amine (N-H) group usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. Protons on any additional aryl or alkyl substituents on the amine will have their own characteristic signals and splitting patterns. nih.govresearchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine derivatives, key signals include those for the two distinct carbons of the 1,3,4-oxadiazole ring (C2 and C5). nih.gov The carbons of the trifluorophenyl ring will appear as distinct signals, often showing coupling with the attached fluorine atoms (C-F coupling), which can be a valuable diagnostic tool. nih.gov The chemical shifts of these carbons provide evidence for the successful formation of the heterocyclic ring and the presence of the fluorinated phenyl group.
The following table summarizes typical chemical shift ranges for key nuclei in 1,3,4-oxadiazole derivatives.
| Nucleus | Functional Group | Typical Chemical Shift (δ ppm) | Reference |
| ¹H | Aromatic-H (trifluorophenyl) | ~7.5 - 8.5 (multiplet) | nih.gov |
| ¹H | Amine N-H | Variable, often broad singlet | nih.gov |
| ¹³C | C2 of Oxadiazole (C-NH₂) | ~163 - 166 | nih.govnih.gov |
| ¹³C | C5 of Oxadiazole (C-Aryl) | ~158 - 160 | nih.govnih.gov |
| ¹³C | Aromatic Carbons (C-F) | ~135 - 155 (with C-F coupling) | nih.govnih.gov |
Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound and its analogues, the IR spectrum provides clear evidence for key structural features.
The spectrum would be expected to show a distinct absorption band corresponding to the N-H stretching vibration of the primary or secondary amine group. The formation of the 1,3,4-oxadiazole ring is confirmed by the appearance of characteristic bands for C=N (imine) stretching and C-O-C (ether-like) stretching vibrations. researchgate.net Furthermore, the presence of the trifluorophenyl substituent is indicated by strong absorption bands associated with C-F stretching.
The table below lists the characteristic IR absorption frequencies for the principal functional groups in these compounds.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |
| Amine (N-H) | Stretch | 3100 - 3400 | nih.govnih.gov |
| Imine (C=N) | Stretch | 1610 - 1670 | nih.govresearchgate.net |
| Aromatic (C=C) | Stretch | 1450 - 1600 | nih.govresearchgate.net |
| Ether (C-O-C) | Stretch | 1020 - 1250 | nih.govresearchgate.net |
| Carbon-Fluorine (C-F) | Stretch | 1100 - 1400 | nih.gov |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of the synthesized compound, which serves to confirm its elemental composition and molecular formula. nih.gov Techniques such as Electron Ionization (EI) are commonly used for the analysis of 1,3,4-oxadiazole derivatives. nih.govijcce.ac.ir
In the mass spectrum of a this compound derivative, the most important peak is the molecular ion peak [M]⁺, which corresponds to the molecular weight of the entire molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The major fragmentation pathways for 1,3,4-oxadiazoles often involve the cleavage of the bonds within the heterocyclic ring, such as the C-O, C-N, and N-O bonds. nist.gov Analysis of these fragment ions can further corroborate the proposed structure. For example, the structure of N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine was confirmed by mass spectrometry, which showed the molecular ion peak [M]+ at m/z 345, consistent with its calculated molecular weight. nih.gov
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass [M]⁺ (m/z) | Reference |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | C₁₆H₁₂F₃N₃O | 345.09 | 345 | nih.gov |
Computational and in Silico Investigations of 5 3,4,5 Trifluorophenyl 1,3,4 Oxadiazol 2 Amine Analogues
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For the analogues of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, these studies have been instrumental in elucidating their mechanism of action at a molecular level.
Identification of Potential Binding Sites (e.g., Tubulin Colchicine-Binding Site)
A significant body of research has identified tubulin as a primary target for the anticancer activity of various 1,3,4-oxadiazole (B1194373) derivatives. nih.govresearchgate.net Molecular docking studies have been crucial in pinpointing the specific binding site for analogues of this compound. These investigations have consistently demonstrated that these compounds preferentially bind to the colchicine-binding site of β-tubulin. researchgate.netnih.gov This site is a well-established target for microtubule-destabilizing agents, and by occupying this pocket, the compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net The X-ray crystallographic structure of the tubulin-combretastatin A4 complex (PDB: 5LYJ) has been utilized as a receptor model for these docking studies, with the combretastatin (B1194345) A4 binding site serving as the focal point for the docking of the ligands. nih.gov
Analysis of Ligand-Protein Interaction Profiles (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of the ligand-protein complex is dictated by a variety of non-covalent interactions. For the analogues of this compound, molecular docking has revealed a detailed picture of these interactions within the colchicine-binding site of tubulin.
Key interactions observed for potent analogues such as N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine include:
π-Cation Interactions: A notable interaction occurs between the oxadiazole ring of the ligand and the residue Lys352 of the tubulin protein. nih.gov
Hydrogen Bonding: Although not explicitly detailed for the lead compound in the provided search results, hydrogen bonds are a common and critical interaction for stabilizing ligand-protein complexes.
Hydrophobic Interactions: The trifluorophenyl ring and other aromatic moieties of the ligands are involved in extensive hydrophobic interactions with the surrounding non-polar residues of the binding pocket, further anchoring the ligand in place.
These intricate interaction profiles are fundamental to the binding affinity and specificity of the compounds for their target.
Calculation of Docking Scores and Binding Affinities
The affinity of a ligand for its target protein is quantitatively estimated through docking scores. These scores, typically expressed in kcal/mol, provide a measure of the binding energy, with more negative values indicating a stronger interaction. For the series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, docking scores have been calculated to rank and prioritize compounds for further investigation. nih.gov
One of the most promising compounds, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, exhibited a docking score of -8.144 kcal/mol, indicating a strong and favorable binding interaction with the tubulin-combretastatin A4 binding site. nih.gov In other studies involving 1,3,4-oxadiazole derivatives targeting tubulin, identified hits have shown docking scores ranging from -7.530 to -9.719 kcal/mol, which were superior to the reference compound colchicine's score of -7.046 kcal/mol. nih.gov
| Compound | Target Protein | Binding Site | Docking Score (kcal/mol) |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Tubulin | Colchicine-binding site | -8.144 |
| Identified 1,3,4-oxadiazole Hit 1 | Tubulin | Colchicine-binding site | -9.719 |
| Identified 1,3,4-oxadiazole Hit 2 | Tubulin | Colchicine-binding site | -7.530 |
| Colchicine (B1669291) (Reference) | Tubulin | Colchicine-binding site | -7.046 |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. These simulations are crucial for assessing the stability of the predicted binding poses and understanding the conformational changes that may occur upon ligand binding. nih.govmdpi.com
Conformational Stability and Dynamic Behavior of Ligand-Receptor Complexes
MD simulations have been performed on the complex of tubulin with promising ligands, such as N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, to evaluate the dynamic stability and conformational behavior of the system. nih.govnih.gov These simulations typically run for several nanoseconds and provide valuable data on the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely bound within the active site and that the protein maintains its structural integrity. nih.gov
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1,3,4-oxadiazole derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and potential for intermolecular interactions. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to provide accurate predictions of molecular properties. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. irjweb.com
Table 1: Representative HOMO-LUMO Energy Gaps for Analogous 1,3,4-Oxadiazole Derivatives Note: The following data is for illustrative purposes and represents values for analogous 1,3,4-oxadiazole structures, not the specific subject compound.
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 5-Phenyl-1,3,4-oxadiazol-2-amine (B156248) | -6.29 | -1.81 | 4.48 |
| 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine | -6.87 | -3.12 | 3.75 |
| 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | -5.98 | -1.54 | 4.44 |
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S).
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons to itself.
Chemical Hardness (η = (I - A) / 2): A measure of the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Global Softness (S = 1 / η): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
The analysis of these descriptors for 1,3,4-oxadiazole analogues helps in predicting their reactivity and the nature of their interactions with biological targets. The trifluorophenyl substitution in the subject compound would likely increase its electronegativity and hardness, thereby influencing its reactivity profile.
Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies
In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the assessment of the pharmacokinetic properties of a compound without the need for extensive experimental work. For analogues of this compound, various computational models and software are used to predict their ADME profiles.
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key determinant of a drug's absorption and distribution. It influences how a molecule interacts with biological membranes and proteins. Solubility is another critical factor that affects a drug's absorption from the gastrointestinal tract.
For a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, in silico studies have shown that these compounds generally possess favorable lipophilicity, with predicted log P values typically falling within the desirable range for oral drug candidates. Their aqueous solubility can also be predicted using computational models, which is essential for ensuring adequate bioavailability.
The permeability of a compound across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is crucial for its distribution to the target site. Computational models can predict parameters like Caco-2 cell permeability and human intestinal absorption.
Studies on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine analogues have indicated that these compounds are likely to have good gastrointestinal absorption. Furthermore, predictions regarding their ability to cross the blood-brain barrier can be made, which is particularly relevant for drugs targeting the central nervous system. Many of these analogues are predicted to be orally active and adhere to Lipinski's rule of five, which provides a general guideline for the drug-likeness of a chemical compound.
Table 2: Predicted ADME Properties for Representative N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine Analogues Note: This data is based on computational predictions for analogous compounds.
| Analogue | Molecular Weight ( g/mol ) | Log P | H-bond Donors | H-bond Acceptors | Predicted GI Absorption |
| N-phenyl | 287.23 | 2.85 | 1 | 4 | High |
| N-(4-chlorophenyl) | 321.68 | 3.54 | 1 | 4 | High |
| N-(2,4-dimethylphenyl) | 315.28 | 3.51 | 1 | 4 | High |
Pharmacophore Modeling and Virtual Screening for Lead Identification
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with similar features, a process known as virtual screening. tandfonline.com
For the 1,3,4-oxadiazole scaffold, pharmacophore models have been developed based on known active compounds targeting various biological targets. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov For instance, a pharmacophore model for 1,3,4-oxadiazole derivatives as anticancer agents might include a hydrogen bond acceptor (from the oxadiazole nitrogen or oxygen), an aromatic ring (the phenyl group), and other features depending on the specific target. nih.govnih.gov
Once a validated pharmacophore model is established, it can be used to screen virtual libraries of compounds, including analogues of this compound, to identify potential "hits." These hits can then be further evaluated using molecular docking simulations to predict their binding affinity and orientation within the active site of a target protein. This combined approach of pharmacophore modeling and virtual screening is a powerful tool for lead identification and optimization in the drug discovery process. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. In the context of this compound analogues, QSAR studies are instrumental in predicting the biological activities of novel derivatives and guiding the rational design of more potent compounds. These studies involve the generation of molecular descriptors, the development of a statistically robust model, and its subsequent validation.
A typical QSAR study on 1,3,4-oxadiazole derivatives involves a dataset of compounds with known biological activities, for instance, as antibacterial or antioxidant agents. nih.govdergipark.org.tr The process begins with the calculation of various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. These descriptors quantify different aspects of the molecular structure that may influence its interaction with a biological target.
For a hypothetical series of this compound analogues, a QSAR model could be developed to predict their efficacy against a particular target. The general structure for such analogues is shown below, where 'R' represents various substituents.
General Structure of Analogues:
The predictive power of a QSAR model is contingent on its statistical validity. Several statistical methods are employed for model development, including Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS). researchgate.netphyschemres.org The robustness of the generated model is assessed through internal and external validation techniques. A high correlation coefficient (R²) and cross-validated correlation coefficient (Q²) are indicative of a reliable model. researchgate.netbrieflands.com
Research on various 1,3,4-oxadiazole derivatives has highlighted the importance of specific descriptors in determining their biological activity. For instance, studies on the antioxidant activity of 1,3,4-oxadiazoles revealed that topological and electronic descriptors, such as the sum of E-state descriptors of strength for potential hydrogen bonds and topological radius, are crucial for their free radical scavenging activities. dergipark.org.trsemanticscholar.org Another study on the antibacterial activity of 1,3,4-oxadiazole derivatives identified that atomic mass and central symmetric atoms contribute significantly to the activity. researchgate.net
The insights gained from QSAR models can be translated into practical guidelines for designing new analogues. For example, a model might indicate that increasing the hydrophobicity or introducing electron-withdrawing groups at a specific position enhances the biological activity.
Below are interactive data tables representing hypothetical data from a QSAR study on a series of this compound analogues, illustrating the relationship between molecular descriptors and predicted activity.
Table 1: Molecular Descriptors for Hypothetical Analogues
| Compound | R-Group | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) |
| 1 | -H | 2.5 | 241.15 | 68.7 |
| 2 | -CH3 | 2.9 | 255.18 | 68.7 |
| 3 | -Cl | 3.2 | 275.6 | 68.7 |
| 4 | -NO2 | 2.4 | 286.15 | 114.5 |
| 5 | -OCH3 | 2.6 | 271.18 | 77.9 |
Table 2: Predicted vs. Experimental Activity for Hypothetical Analogues
| Compound | Experimental pIC50 | Predicted pIC50 (QSAR Model) | Residual |
| 1 | 5.2 | 5.1 | 0.1 |
| 2 | 5.5 | 5.6 | -0.1 |
| 3 | 5.8 | 5.7 | 0.1 |
| 4 | 4.9 | 5.0 | -0.1 |
| 5 | 5.4 | 5.3 | 0.1 |
These tables demonstrate how a QSAR model can be used to predict the biological activity of compounds based on their structural features. The close correlation between the experimental and predicted pIC50 values in Table 2 would suggest a robust and predictive QSAR model. Such models are invaluable tools in the field of medicinal chemistry for the efficient discovery and optimization of new drug candidates.
In Vitro Biological Activity Evaluation of 5 3,4,5 Trifluorophenyl 1,3,4 Oxadiazol 2 Amine Analogues
Anticancer Activity Profiling in Cellular Systems
The anticancer potential of newly synthesized N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines has been a subject of significant research. nih.gov These investigations primarily utilize cell-based assays to determine the compounds' ability to inhibit the growth of various cancer cell lines.
A primary method for evaluating the anticancer activity of these compounds involves screening against a large panel of human tumor cell lines. nih.govacs.org The National Cancer Institute (NCI) in the United States provides a standardized protocol using a panel of approximately 60 different human cancer cell lines, representing nine types of cancer: leukemia, melanoma, lung, colon, central nervous system (CNS), ovarian, renal, prostate, and breast. nih.govwikipedia.orgrevvity.com
In a typical initial screening, the 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine analogues are tested in a single-dose assay at a concentration of 10 μM. nih.govacs.org This high-throughput screening allows for the rapid identification of compounds that exhibit significant growth-inhibitory effects against one or more cell lines in the panel. nih.govnih.gov This initial one-dose assay serves as a crucial first step to identify promising candidates for more detailed dose-response studies. acs.org
The results from the NCI screening are reported as Percent Growth Inhibition (PGI). nih.govacs.org PGI is a measure of the compound's effect on cell growth, calculated from the growth percentage (GP) using the formula: PGI = 100 – GP. nih.govnih.gov A positive PGI value indicates growth inhibition, while a value of 100 would represent total growth inhibition.
Several analogues of this compound have demonstrated moderate to significant anticancer activity in these assays. nih.gov For instance, one particular analogue, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, showed notable activity against a range of cell lines. nih.govacs.org The table below summarizes the moderate PGI values for this compound against various cancer cell lines at a 10 μM concentration. nih.gov
| Cell Line | Cancer Type | Percent Growth Inhibition (PGI) |
| HOP-92 | Non-Small Cell Lung | 67.55% |
| SNB-75 | CNS | 65.46% |
| ACHN | Renal | 59.09% |
| NCI/ADR-RES | Ovarian | 59.02% |
| 786-O | Renal | 57.88% |
| A549/ATCC | Non-Small Cell Lung | 56.88% |
| HCT-116 | Colon | 56.53% |
| MDA-MB-231 | Breast | 56.40% |
| SF-295 | CNS | 51.88% |
Data sourced from a single-dose assay at 10 μM concentration. nih.gov
The broad screening across the NCI panel allows for the identification of compounds that are particularly effective against specific cancer cell lines. nih.gov The analogue N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (designated as compound 6h in the source study) displayed exceptionally significant anticancer activity against three specific cell lines. nih.govacs.org
This high degree of sensitivity suggests a potential selective mechanism of action against these particular cancer types. The most significant growth inhibitions for this compound are detailed in the table below.
| Cell Line | Cancer Type | Percent Growth Inhibition (PGI) |
| SNB-19 | CNS | 86.61% |
| OVCAR-8 | Ovarian | 85.26% |
| NCI-H40 | Non-Small Cell Lung | 75.99% |
Data sourced from a single-dose assay at 10 μM concentration. nih.govacs.org
The average PGI of this compound was also notably higher than the reference drug Imatinib against several cancer panels, including CNS, ovarian, renal, breast, prostate, and melanoma cancers. nih.govacs.org
Exploration of Other Biological Activities for Oxadiazole-2-amines (as applicable to the scaffold)
The 1,3,4-oxadiazole (B1194373) ring is a well-established pharmacophore, and its derivatives, including the 2-amino scaffold, have been investigated for a wide range of biological activities beyond anticancer effects. nih.govmdpi.com
The 1,3,4-oxadiazole scaffold is a core component of many compounds tested for antimicrobial properties. nih.gov Derivatives of 2-amino-1,3,4-oxadiazole have shown antibacterial activity against various bacterial strains. nih.gov Studies have demonstrated that these compounds can exhibit strong to moderate effects on bacteria such as Bacillus subtilis, Escherichia coli, Clostridium tetani, and Salmonella typhi. nih.govresearchgate.net
Similarly, various 1,3,4-oxadiazole derivatives have been evaluated for their antifungal activity. researchgate.net Synthesized compounds have shown potential efficacy against fungi like Candida albicans. researchgate.netmdpi.com The antimicrobial potential of these compounds is often influenced by the specific substituents attached to the core oxadiazole ring. nih.gov For example, some N-Mannich bases of 1,3,4-oxadiazoles displayed broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) ranging from 0.5–8 μg/mL. mdpi.comnih.gov
The anti-inflammatory properties of the 1,3,4-oxadiazole nucleus have been explored through various in vitro assays. scispace.com A common method for evaluating this potential is the heat-induced albumin denaturation assay, which assesses a compound's ability to prevent the denaturation of proteins, a hallmark of inflammation. nih.govchula.ac.th
Studies on different series of 1,3,4-oxadiazole derivatives have shown that some compounds can display moderate to good anti-inflammatory activity when compared to standard drugs like diclofenac (B195802) sodium. chula.ac.th For example, certain 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibited significant inhibitory potential in albumin denaturation assays, with one of the most potent derivatives showing 74.16% inhibition at a concentration of 200 μg/mL. nih.gov
In Vitro Antioxidant Properties
The in vitro antioxidant potential of this compound and its analogues has been a subject of scientific inquiry, primarily through widely recognized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. sapub.orgrsc.org While direct antioxidant data for this compound is not extensively detailed in the available literature, studies on analogous 1,3,4-oxadiazole derivatives provide valuable insights into the potential antioxidant characteristics of this class of compounds.
Research on various 1,3,4-oxadiazole derivatives has demonstrated their capacity to act as effective radical scavengers. rsc.org For instance, a series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles exhibited significant antioxidant activities in both DPPH and ABTS assays. sapub.org The presence of phenolic hydroxyl groups on the phenyl ring is a key determinant of the antioxidant capacity of these molecules. sapub.org
In one study, a novel series of thiazolidin-4-one analogues bearing a 1,3,4-oxadiazole moiety was synthesized and evaluated for their antioxidant potential using the DPPH assay. mdpi.com The results revealed that some of these derivatives displayed potent antioxidant activity, with one analogue, D-16, exhibiting a half-maximal inhibitory concentration (IC50) of 22.3 µM, which was notably more potent than the standard antioxidant, ascorbic acid (IC50 = 111.6 µM). mdpi.com Structure-activity relationship (SAR) studies from this research indicated that para-substituted halogen and hydroxy derivatives demonstrated remarkable antioxidant potential. mdpi.com
The general mechanism of antioxidant action for these compounds involves their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.govmdpi.com The stability of the resulting antioxidant radical is often enhanced by the delocalization of the unpaired electron across the aromatic and heterocyclic ring systems. rsc.org
While the trifluorophenyl substitution in this compound differs significantly from the hydroxyl substitutions in the more extensively studied antioxidant analogues, the inherent electronic properties of the 1,3,4-oxadiazole ring may still contribute to some level of radical scavenging activity. However, without direct experimental data, the specific antioxidant profile of this compound remains an area for further investigation.
Table 1: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Analogues
| Compound ID | Structure | IC50 (µM) | Reference Compound | IC50 (µM) |
| D-16 | 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one | 22.3 | Ascorbic Acid | 111.6 |
This table presents data for an analogue to illustrate the antioxidant potential within the broader class of related heterocyclic compounds, as direct data for this compound is not available.
Mechanistic Investigations at the Molecular and Cellular Level
A significant area of investigation into the mechanism of action of this compound analogues is their interaction with specific molecular targets, most notably the inhibition of tubulin polymerization. nih.gov Tubulin, a crucial protein in the formation of microtubules, plays a vital role in cell division, making it an attractive target for anticancer drug development. nih.govnih.gov
Several studies have indicated that various 1,3,4-oxadiazole derivatives exhibit significant anticancer activity by inhibiting tubulin assembly. nih.gov In a specific investigation of newer N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, the analogue N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (designated as 6h) displayed significant anticancer activity against a panel of cancer cell lines. nih.gov
Molecular docking studies of compound 6h against tubulin demonstrated an efficient binding within the colchicine (B1669291) binding site. nih.gov This interaction is believed to interfere with the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle and leading to cell cycle arrest and subsequent apoptosis. nih.govcardiff.ac.uk The docking score for compound 6h was reported to be -8.144 kcal/mol, indicating a strong binding affinity. The interaction involved a π-cationic interaction between the oxadiazole ring of the compound and the Lys352 residue of tubulin. nih.gov
The design of these N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines was based on a scaffold hopping technique from known tubulin inhibitors, further supporting the hypothesis that tubulin is a primary molecular target for this class of compounds. nih.gov
Table 2: Anticancer Activity of N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h)
| Cancer Cell Line | Panel | Percent Growth Inhibition (PGI) at 10 µM |
| SNB-19 | Central Nervous System | 86.61 |
| OVCAR-8 | Ovarian | 85.26 |
| NCI-H460 | Non-Small Cell Lung | 75.99 |
| HOP-92 | Non-Small Cell Lung | 67.55 |
| SNB-75 | Central Nervous System | 65.46 |
| ACHN | Renal | 59.09 |
| NCI/ADR-RES | Ovarian | 59.02 |
| 786-0 | Renal | 57.88 |
| A549/ATCC | Non-Small Cell Lung | 56.88 |
| HCT-116 | Colon | 56.53 |
| MDA-MB-231 | Breast | 56.4 |
| SF-295 | Central Nervous System | 51.88 |
The inhibition of tubulin polymerization by this compound analogues is intrinsically linked to their effects on the cell cycle and the induction of apoptosis. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle at the G2/M phase, a critical checkpoint for cell division. nih.govnih.gov
The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. semanticscholar.orgnih.gov For 1,3,4-oxadiazole derivatives, the apoptotic pathway is often initiated following prolonged cell cycle arrest. bue.edu.eg While the precise apoptotic pathways activated by this compound analogues have not been fully elucidated, it is hypothesized that they involve both intrinsic and extrinsic pathways.
General studies on related heterocyclic compounds have shown that they can induce apoptosis through the modulation of key regulatory proteins. nih.govresearchgate.net This can include the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Furthermore, the activation of caspases, which are the executioners of apoptosis, is a common downstream event. semanticscholar.orgbue.edu.eg
The biological activity of 1,3,4-oxadiazole derivatives extends to the inhibition of various enzymes, which represents another facet of their therapeutic potential. researchgate.netmdpi.com Although specific enzyme inhibition data for this compound is limited, research on analogous compounds has revealed a broad spectrum of enzyme inhibitory activities.
For instance, certain 5-substituted-N-aryl-1,3,4-oxadiazol-2-amines have been evaluated for their inhibitory effects on enzymes such as lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net In one study, a series of N-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2-sulphanyl acetamides demonstrated varying degrees of inhibition against these enzymes. researchgate.net
Furthermore, other 1,3,4-oxadiazole derivatives have been identified as inhibitors of thymidine (B127349) phosphorylase, an enzyme involved in nucleotide metabolism and a target in cancer therapy. mdpi.com Additionally, some analogues have shown inhibitory activity against histone deacetylases (HDACs), which are key regulators of gene expression and are implicated in cancer development. mdpi.com
The trifluorophenyl moiety of this compound may confer specific binding properties that could lead to the inhibition of certain enzymes. The electron-withdrawing nature of the fluorine atoms can influence the electronic distribution of the entire molecule, potentially enhancing its interaction with the active sites of target enzymes. However, comprehensive screening against a panel of enzymes is required to fully characterize the enzyme inhibition profile of this specific compound and its analogues.
Structure Activity Relationship Sar Studies and Lead Optimization of the 5 3,4,5 Trifluorophenyl 1,3,4 Oxadiazol 2 Amine Scaffold
Impact of N-Aryl Substituent Modifications on Biological Efficacy
Modifications to the N-aryl substituent of the 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine scaffold have been shown to significantly influence its biological activity. These changes can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.
Electronic and Steric Effects of Substituents (e.g., Methyl, Nitro, Trifluoromethyl, Methoxy)
The electronic nature of substituents on the N-aryl ring plays a crucial role in modulating the biological activity of these compounds. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can impact the electron density of the entire molecule, influencing its binding affinity and reactivity.
Research has shown that the presence of methyl groups, which are weakly electron-donating, on the N-aryl ring can be favorable for anticancer activity. For instance, the compound N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine has demonstrated significant anticancer activity against various cancer cell lines, including SNB-19 (CNS cancer), OVCAR-8 (ovarian cancer), and NCI-H40. rsc.orgnih.gov The steric bulk of the methyl groups can also contribute to a better fit within the target's binding pocket.
Conversely, the introduction of strong electron-withdrawing groups like a nitro group can also lead to potent biological activity. The high electronegativity of the nitro group can enhance interactions with biological targets through electrostatic or hydrogen bonding interactions.
The trifluoromethyl group, a strong electron-withdrawing and lipophilic substituent, is often incorporated into drug candidates to improve metabolic stability and binding affinity. nih.govnih.gov Its steric bulk can also influence the conformation of the molecule, potentially leading to a more favorable orientation for target binding.
Methoxy (B1213986) groups, being electron-donating through resonance and electron-withdrawing through induction, can have a dual effect. Their ability to participate in hydrogen bonding can also be a significant factor in biological activity. Studies on related 1,3,4-oxadiazole (B1194373) derivatives have shown that methoxy-substituted analogs can exhibit potent anticancer effects. nih.gov
The following table summarizes the anticancer activity of various N-aryl substituted this compound analogs against a panel of cancer cell lines.
| Compound | N-Aryl Substituent | Cancer Cell Line | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|---|---|
| 6h | 2,4-Dimethylphenyl | SNB-19 (CNS Cancer) | 86.61 | rsc.org |
| 6h | 2,4-Dimethylphenyl | OVCAR-8 (Ovarian Cancer) | 85.26 | rsc.org |
| 6h | 2,4-Dimethylphenyl | NCI-H40 | 75.99 | rsc.org |
| 6h | 2,4-Dimethylphenyl | HOP-92 (Non-Small-Cell Lung) | 67.55 | rsc.org |
| 6h | 2,4-Dimethylphenyl | SNB-75 (CNS Cancer) | 65.46 | rsc.org |
Positional Isomerism and its Influence on Activity
The position of substituents on the N-aryl ring (ortho, meta, or para) can dramatically alter the biological activity of the this compound derivatives. This is due to the different spatial arrangements and electronic influences that arise from these positional changes, which in turn affect how the molecule interacts with its biological target. For instance, a bulky substituent in the ortho position might cause steric hindrance that prevents optimal binding, whereas the same substituent in the para position could extend into a hydrophobic pocket, enhancing activity. The electronic effects are also position-dependent; for example, the resonance effect of a methoxy group is more pronounced from the para position than the meta position. A comparative study on related 5-aryl-1,3,4-thiadiazole derivatives highlighted that the antitumor potency was significantly affected by the position of substituents on a terminal phenyl ring. researchgate.net Shifting an ethoxy group from the para- to the ortho-position resulted in a four-fold increase in activity. researchgate.net This underscores the critical importance of optimizing the substitution pattern on the N-aryl ring to achieve the desired biological response.
Role of the Trifluorophenyl Moiety in Binding and Activity Recognition
Furthermore, fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which are crucial for drug-receptor recognition. The unique properties of fluorine, such as its small size and high electronegativity, allow it to modulate the lipophilicity and metabolic stability of the molecule, thereby improving its pharmacokinetic profile. benthamscience.com In some contexts, trifluoromethyl groups have been shown to enhance binding affinity and oral bioavailability. nih.gov The trifluorophenyl group's contribution to metabolic stability is also a significant factor, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation. nih.gov
Design of Analogues through Scaffold Hopping and Bioisosteric Replacement Strategies
To explore new chemical space and improve the properties of the lead compound, medicinal chemists often employ strategies like scaffold hopping and bioisosteric replacement.
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original pharmacophoric groups. This approach can lead to the discovery of novel chemotypes with improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov For the this compound scaffold, one could envision replacing the 1,3,4-oxadiazole ring with other five-membered heterocycles like 1,2,4-oxadiazole (B8745197), 1,3,4-thiadiazole, or triazoles to explore new interaction patterns with the biological target.
Bioisosteric replacement is a strategy where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The 1,3,4-oxadiazole ring itself is often considered a bioisostere of amide and ester functionalities, offering improved metabolic stability. nih.gov Within the this compound scaffold, bioisosteric replacements could be applied to the N-aryl ring substituents or the trifluorophenyl moiety. For example, replacing a methoxy group with other hydrogen bond acceptors or donors, or substituting the trifluorophenyl ring with other halogenated or non-halogenated aromatic systems could lead to analogs with altered activity profiles. The replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole has been reported to result in higher polarity and reduced metabolic degradation. rsc.org
Strategies for Enhancing Potency, Selectivity, and Drug-Likeness Profile
Potency Enhancement: This can be achieved through fine-tuning the substituents on the N-aryl ring to maximize favorable interactions with the target protein. This includes optimizing electronic and steric properties as discussed in section 5.1.1. Introducing groups that can form additional hydrogen bonds or hydrophobic interactions within the binding site can significantly increase potency.
Selectivity Improvement: Achieving selectivity for the desired target over off-targets is crucial to minimize side effects. This can be accomplished by exploiting subtle differences in the binding pockets of related proteins. Introducing bulky or conformationally restricted substituents can prevent binding to unintended targets with smaller or differently shaped binding sites.
Improving Drug-Likeness: A good drug candidate must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. For the 1,3,4-oxadiazole scaffold, this can be addressed by modifying lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds. For instance, introducing polar functional groups can improve solubility, while strategic modifications can block sites of metabolic vulnerability. Computational tools are often used to predict these properties and guide the design of analogs with a better drug-likeness profile. Studies on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have shown that these compounds can be designed to adhere to Lipinski's rule of five, a key indicator of good oral bioavailability. nih.gov
Rational Design Principles for Novel 1,3,4-Oxadiazole-2-amine Analogues
Based on the accumulated SAR data, several rational design principles can be formulated for the development of novel and potent 1,3,4-oxadiazole-2-amine analogues as anticancer agents:
Preservation of the Core Scaffold: The 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) core appears to be a crucial pharmacophore for the observed biological activity and should be retained.
Strategic Substitution on the N-Aryl Ring: The N-aryl ring is a key area for modification to enhance potency and selectivity. The introduction of small, lipophilic, and electron-donating groups, such as methyl groups, particularly in a di-substituted pattern (e.g., 2,4-dimethyl), has proven to be beneficial. Further exploration of a variety of substituents with diverse electronic and steric properties is warranted.
Importance of the Trifluorophenyl Moiety: The 3,4,5-trifluorophenyl group is a critical component for activity. Its electron-withdrawing nature and potential for specific interactions like halogen bonding should be considered when designing new analogs. Exploring other poly-halogenated phenyl rings or bioisosteres that mimic its electronic and steric profile could be a fruitful avenue.
Optimization of Physicochemical Properties: A balance between lipophilicity and hydrophilicity is essential for good pharmacokinetic properties. The design of new analogs should be guided by in silico predictions of ADME properties to ensure they fall within an acceptable range for drug-likeness.
Exploration of Scaffold Hopping and Bioisosterism: To discover novel chemical entities with potentially improved properties, systematic exploration of scaffold hopping by replacing the 1,3,4-oxadiazole ring with other heterocycles, and bioisosteric replacement of key functional groups should be pursued.
By adhering to these principles, researchers can rationally design and synthesize new generations of this compound analogues with enhanced therapeutic potential for the treatment of cancer and other diseases.
Future Perspectives and Advanced Research Directions
Design and Synthesis of Next-Generation 1,3,4-Oxadiazole-2-amine Architectures
The future design of analogs based on 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine will likely focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves the exploration of diverse substitutions on the 2-amino group. Research has already demonstrated that introducing various N-aryl groups can significantly modulate the anticancer activity of the parent compound. For instance, the derivative N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine has shown notable growth inhibition against a panel of cancer cell lines. researchgate.netmrlcg.com
Future synthetic endeavors will likely employ combinatorial chemistry and parallel synthesis techniques to generate extensive libraries of analogs. These libraries can systematically probe the structure-activity relationship (SAR) by varying the steric and electronic properties of the substituents. Moreover, the application of green chemistry principles in the synthesis of these novel architectures will be crucial for developing environmentally sustainable and efficient manufacturing processes. annualreviews.org The 1,3,4-oxadiazole (B1194373) ring itself is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles, a feature that will continue to be exploited in next-generation designs. mrlcg.com
Identification of Novel Molecular Targets and Pathways Affected by this compound
A critical area of future research is the comprehensive identification of the molecular targets and biological pathways modulated by this class of compounds. While tubulin has been identified as a target for some N-aryl derivatives of the lead compound, a broader understanding of its mechanism of action is necessary. researchgate.netresearchgate.net Studies on other 1,3,4-oxadiazole derivatives suggest potential interactions with key cancer-related proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govcreative-proteomics.comoncotarget.com
Future investigations should employ a multi-pronged approach to deconvolve the compound's polypharmacology. This could involve affinity chromatography to isolate binding partners, followed by mass spectrometry-based proteomic analysis. Additionally, genetic screening techniques, such as CRISPR-Cas9 screens, can identify genes that confer sensitivity or resistance to the compound, thereby revealing its molecular targets and signaling pathways. A deeper understanding of the affected pathways will not only elucidate the mechanism of action but also aid in identifying potential biomarkers for patient stratification and predicting synergistic combinations with other anticancer agents.
Application of Advanced Computational Methodologies for Predictive Modeling and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, and its application will be pivotal in advancing research on this compound. Molecular docking studies have already been employed to predict the binding modes of its derivatives with targets like tubulin. researchgate.netresearchgate.net Future computational work will likely involve more sophisticated techniques such as molecular dynamics (MD) simulations to provide a dynamic understanding of the ligand-target interactions and to calculate binding free energies with greater accuracy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models will be instrumental in predicting the biological activity of novel analogs, thereby prioritizing synthetic efforts. amanote.com Furthermore, the use of artificial intelligence and machine learning algorithms can analyze large datasets from screening and omics studies to identify complex patterns and guide the design of next-generation compounds with improved efficacy and reduced off-target effects. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties will also be crucial in the early stages of development to select candidates with favorable pharmacokinetic profiles. researchgate.netresearchgate.net
Development of High-Throughput Screening Assays for Faster Lead Identification
To accelerate the discovery of new lead compounds based on the this compound scaffold, the development of robust and efficient high-throughput screening (HTS) assays is essential. bmglabtech.com These assays can be broadly categorized into target-based and cell-based screens.
For target-based screening, where a specific molecular target like a kinase or tubulin is known, biochemical assays can be developed. nih.govmdpi.com Fluorescence polarization (FP) assays, for example, are a powerful tool for monitoring the binding of small molecules to their protein targets in a high-throughput format. nih.govnih.gov For cell-based screening, assays that measure cellular phenotypes such as cell viability, apoptosis, or cell cycle arrest are commonly used. researchgate.netnih.gov Reporter gene assays, where the expression of a reporter protein like luciferase is linked to the activity of a specific signaling pathway, can also be adapted for HTS. moleculardevices.com The miniaturization of these assays into 384- or 1536-well plate formats, coupled with robotic automation, will enable the rapid screening of large compound libraries to identify novel and potent hits. oncotarget.comyoutube.com
| Assay Type | Principle | Application Example |
| Target-Based | Measures direct interaction with a purified molecular target. | Fluorescence polarization assay to screen for inhibitors of tubulin polymerization. |
| Cell-Based | Measures a phenotypic response in whole cells. | MTT or CellTiter-Glo assay to assess cancer cell viability after compound treatment. |
| Reporter Gene | Measures the activity of a specific promoter or signaling pathway. | Luciferase reporter assay to screen for inhibitors of the NF-κB signaling pathway. |
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
A holistic understanding of the biological effects of this compound and its derivatives can be achieved through the integration of various "omics" technologies. These approaches provide a global view of the molecular changes within a cell or organism upon drug treatment.
Genomics: Can be used to identify genetic biomarkers that predict sensitivity or resistance to the compound. nih.govdrugtargetreview.com Whole-genome sequencing of resistant cell lines can pinpoint mutations that confer resistance, thereby identifying potential drug targets or resistance mechanisms. nih.gov
Transcriptomics (RNA-seq): Provides a snapshot of the gene expression changes induced by the compound. This can reveal the signaling pathways that are perturbed and offer insights into the drug's mechanism of action.
Proteomics: Can identify the proteins that directly bind to the compound or whose expression or post-translational modifications are altered upon treatment. nih.govcreative-proteomics.com This is a powerful tool for target identification and for understanding the downstream effects of target engagement.
Metabolomics: Analyzes the changes in the cellular metabolome following drug exposure. nih.govcreative-proteomics.com This can reveal metabolic pathways that are affected by the compound and provide insights into its mechanism of action and potential off-target effects. mdpi.com
By integrating data from these different omics platforms, a comprehensive picture of the drug's mechanism of action can be constructed, leading to a more rational approach to drug development and patient selection.
Collaborative Research Initiatives in Medicinal Chemistry and Chemical Biology
The advancement of research on this compound and its analogs will be significantly enhanced through collaborative research initiatives. The complexity of modern drug discovery necessitates a multidisciplinary approach, bringing together experts from medicinal chemistry, chemical biology, pharmacology, computational science, and clinical medicine. researchgate.net
Collaborations between academic institutions and pharmaceutical companies are particularly valuable. mrlcg.comdrugbank.com Academia often excels in basic research and the discovery of novel biological targets and mechanisms, while industry provides the resources and expertise for drug development, including medicinal chemistry optimization, preclinical and clinical testing, and regulatory affairs. tandfonline.comnih.gov Such partnerships can accelerate the translation of promising research findings from the laboratory to the clinic. Furthermore, open-source drug discovery initiatives and data-sharing platforms can foster a more collaborative research environment, enabling scientists from around the world to contribute to the development of new therapies based on this promising chemical scaffold.
Q & A
Q. How to validate computational docking results experimentally?
- Combined Approach :
- DFT Calculations : Optimize ligand geometry at B3LYP/6-31G* level.
- SPR Biosensing : Measure binding kinetics (e.g., KD = 120 nM for GSK-3β) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
